![molecular formula C21H19N5O3 B2631869 2,4-Dimethyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893954-23-9](/img/structure/B2631869.png)
2,4-Dimethyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione, commonly known as PD168393, is a synthetic compound that belongs to the class of tyrosine kinase inhibitors. This compound has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the activity of epidermal growth factor receptor (EGFR) and other tyrosine kinases.
Mécanisme D'action
PD168393 inhibits the activity of 2,4-Dimethyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione and other tyrosine kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups from ATP to the tyrosine residues on the receptor, which is necessary for the activation of downstream signaling pathways. This inhibition of the 2,4-Dimethyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione signaling pathway leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
PD168393 has been shown to have potent anti-proliferative and pro-apoptotic effects on cancer cells. It has been shown to induce cell cycle arrest in the G1 phase and inhibit the expression of cyclin D1, which is necessary for the progression of the cell cycle. PD168393 has also been shown to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and induce the expression of pro-apoptotic proteins such as Bax, leading to the induction of apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
PD168393 has several advantages for lab experiments. It has a high potency and selectivity for 2,4-Dimethyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione and other tyrosine kinases, making it an ideal candidate for studying the role of these kinases in cancer cell proliferation and survival. PD168393 is also relatively stable and can be easily synthesized in the lab. However, PD168393 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in in vivo studies. Additionally, PD168393 has not been extensively studied in clinical trials, so its efficacy and safety in humans are not fully understood.
Orientations Futures
There are several future directions for PD168393 research. One potential direction is to study the efficacy of PD168393 in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is to study the potential use of PD168393 in the treatment of other diseases, such as autoimmune disorders or neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of PD168393 and its potential side effects in humans.
Méthodes De Synthèse
PD168393 can be synthesized through a multistep process that involves the reaction of 2-amino-6-chloropurine with 4-phenoxybenzaldehyde in the presence of a base to form the intermediate compound, 2-amino-6-(4-phenoxyphenyl)purine. This intermediate is then reacted with dimethyl acetylenedicarboxylate and triethylamine to form the desired product, PD168393.
Applications De Recherche Scientifique
PD168393 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of 2,4-Dimethyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione and other tyrosine kinases, which are known to play a crucial role in cancer cell proliferation and survival. PD168393 has been tested in various cancer cell lines and animal models, and has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
2,4-dimethyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-23-18-17(19(27)24(2)21(23)28)26-13-12-25(20(26)22-18)14-8-10-16(11-9-14)29-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIASQHDIYCTJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester](/img/structure/B2631787.png)
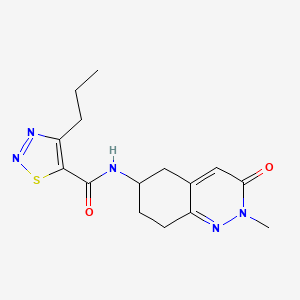
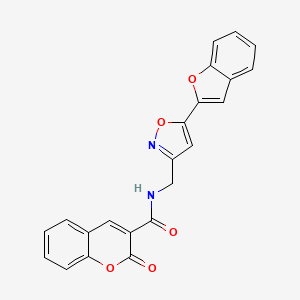
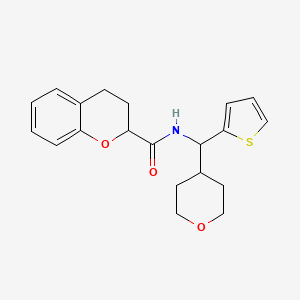
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2631793.png)
![[(1-Phenyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/no-structure.png)
![N-(5-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2631796.png)
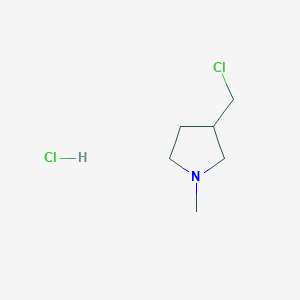
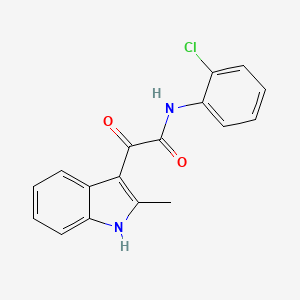
![Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate](/img/structure/B2631800.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2631803.png)
![(1H-benzo[d]imidazol-5-yl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2631805.png)
![4-(dimethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2631807.png)
![[3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine](/img/structure/B2631809.png)